4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is an organic compound that features a furan ring substituted with a bromophenyl group and an aminomethylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of 5-(4-bromophenyl)furan-2-carbaldehyde. This intermediate can be synthesized via the bromination of phenylfuran derivatives . The subsequent steps involve the formation of the aminomethylbenzoic acid moiety through reactions such as reductive amination and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and bromophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
N-(4-Bromophenyl)furan-2-carboxamide: Exhibits antibacterial activity and is synthesized via similar routes.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with potential biological activity.
Uniqueness
4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H16BrNO3 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
4-[[[5-(4-bromophenyl)furan-2-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H16BrNO3/c20-16-7-5-14(6-8-16)18-10-9-17(24-18)12-21-11-13-1-3-15(4-2-13)19(22)23/h1-10,21H,11-12H2,(H,22,23) |
InChI Key |
AQPKBPKFIRLWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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